Cyclohexylurea vs. N,N′-Dicyclohexylurea (DCU): sEH Inhibitory Potency Differential
In recombinant human soluble epoxide hydrolase (sEH) inhibition assays, the mono-substituted cyclohexylurea analog N-cyclohexyl-N′-ethylurea (CEU) exhibits an IC50 of 42,000 ± 2,000 nM, whereas the di-substituted analog N,N′-dicyclohexylurea (DCU) achieves an IC50 of 160 ± 10 nM [1]. This represents a 262.5-fold difference in inhibitory potency. The structural distinction—single versus dual cyclohexyl substitution—accounts for this quantitative divergence in target engagement. Notably, CEU shows no detectable activity against crude mixed-stage extract or recombinant CEEH1 (IC50 >50,000 nM in both systems), whereas DCU demonstrates measurable though modest activity (41,000 ± 1,200 nM against CEEH1) [1].
| Evidence Dimension | sEH inhibition (IC50) |
|---|---|
| Target Compound Data | 42,000 ± 2,000 nM (CEU, mono-cyclohexylurea analog) |
| Comparator Or Baseline | 160 ± 10 nM (DCU, N,N′-dicyclohexylurea) |
| Quantified Difference | 262.5-fold lower potency for mono-cyclohexyl analog |
| Conditions | Recombinant human sEH; [³H] t-DPPO substrate; triplicate experiments with standard deviation |
Why This Matters
This potency differential defines distinct application windows: DCU is appropriate for high-potency sEH inhibition studies, whereas cyclohexylurea-derived CEU serves as a low-potency control or is selected when sEH inhibition is an undesirable off-target effect requiring minimization.
- [1] Morisseau, C., et al. Table 5: IC50 values for the urea based inhibitors CEU, DCU, CDU, and AUDA. PMC2435305. 2009. View Source
